3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe final step often involves the formation of the pyrimidine ring, which can be achieved through nucleophilic substitution or cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, showing diverse biological activities.
Uniqueness
3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of furan, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
Biological Activity
3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Details |
---|---|
CAS Number | 743452-46-2 |
Molecular Formula | C17H12N2O2S2 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Canonical SMILES | C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It may function as an enzyme inhibitor by binding to active sites, thus disrupting critical biological pathways. This mechanism underpins its potential applications in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacteria Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- Fungi Tested : Candida albicans
The minimum inhibitory concentrations (MICs) for these microorganisms suggest that the compound may serve as a potent antimicrobial agent.
Anticancer Activity
Preliminary studies have shown promising results regarding the anticancer properties of this compound. It has been tested against several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.7 |
A549 | 21.8 |
K562 | 20.8 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively while exhibiting selective toxicity towards cancer cells compared to normal cells.
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[2,3-d]pyrimidine were synthesized and screened for antimicrobial activity. The results showed that compounds with structural similarities to this compound had significant inhibitory effects against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 16 mm to 25 mm .
Cancer Cell Line Testing
Another study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it could effectively induce apoptosis in HeLa cells through mitochondrial pathways. This suggests potential for further development as a chemotherapeutic agent .
Properties
CAS No. |
743452-46-2 |
---|---|
Molecular Formula |
C17H12N2O2S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O2S2/c20-16-14-13(11-5-2-1-3-6-11)10-23-15(14)18-17(22)19(16)9-12-7-4-8-21-12/h1-8,10H,9H2,(H,18,22) |
InChI Key |
DGEMAWXFIMKMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4 |
Origin of Product |
United States |
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